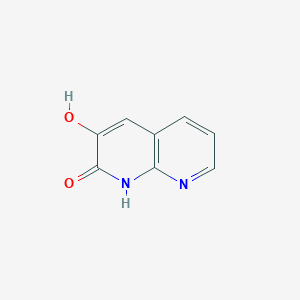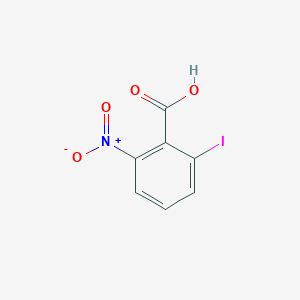
2-Iodo-6-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-6-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of both an iodine atom and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-6-nitrobenzoic acid can be synthesized through a multi-step process involving the nitration of 2-iodobenzoic acid. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-nitrobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the iodine atom with various functional groups.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or other metal-based catalysts.
Major Products Formed
Substitution Products: Various substituted benzoic acids depending on the functional group introduced.
Reduction Products: 2-Iodo-6-aminobenzoic acid when the nitro group is reduced to an amine.
Scientific Research Applications
2-Iodo-6-nitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-6-nitrobenzoic acid involves its interaction with specific molecular targets, depending on the context of its use. For example, in coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds . In biological systems, the nitro group may participate in redox reactions, influencing the compound’s reactivity and interactions with enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-3-nitrobenzoic acid: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
2-Nitrobenzoic acid: Lacks the iodine atom, making it less versatile in coupling reactions.
3-Nitrobenzoic acid: Another isomer with different chemical properties and applications.
Uniqueness
2-Iodo-6-nitrobenzoic acid is unique due to the presence of both an iodine atom and a nitro group on the benzene ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H4INO4 |
|---|---|
Molecular Weight |
293.02 g/mol |
IUPAC Name |
2-iodo-6-nitrobenzoic acid |
InChI |
InChI=1S/C7H4INO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) |
InChI Key |
MYWANTHKKPDBEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


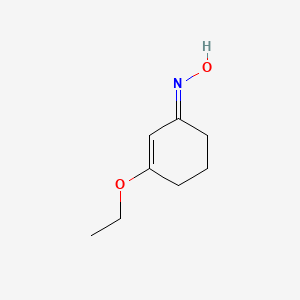
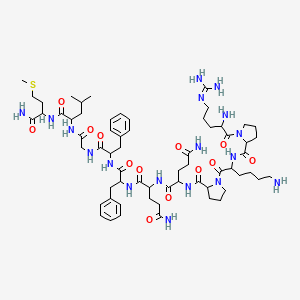
![1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B15093239.png)
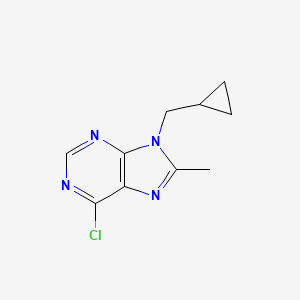
![tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate](/img/structure/B15093251.png)

![tert-butyl (6S,9aS)-6-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B15093264.png)

![(5-Chloro-thiazolo[5,4-b]pyridin-2-yl)-carbamic acid tert-butyl ester](/img/structure/B15093267.png)
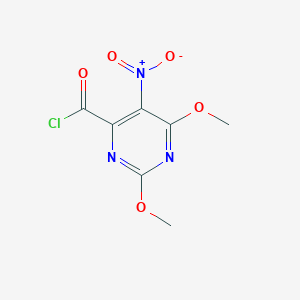


![7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B15093293.png)
